molecular formula C16H13ClN2O2S B2838565 N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide CAS No. 897759-40-9

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide

Cat. No. B2838565
M. Wt: 332.8
InChI Key: DJKXOGBZZDCMSU-UHFFFAOYSA-N
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Description

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide, also known as CMTB, is a chemical compound that has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

Anticonvulsant and Pharmacological Properties

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide and its derivatives have been studied for their anticonvulsant activities and potential as benzodiazepine receptor agonists. A study by Faizi et al. (2017) highlights a series of 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives designed and synthesized for evaluation as anticonvulsant agents. These compounds exhibit significant anticonvulsant activity in both electroshock and pentylenetetrazole-induced lethal convulsion tests. Compound 5i, closely related to N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide, showed notable sedative-hypnotic activity without impairing learning and memory, indicating the involvement of benzodiazepine receptors in its pharmacological effects (Faizi et al., 2017).

Photodynamic Therapy Applications

Benzothiazole derivatives, including those similar to N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide, have been explored for their applications in photodynamic therapy (PDT), particularly in cancer treatment. Pişkin et al. (2020) synthesized and characterized new zinc phthalocyanine compounds substituted with benzothiazole derivative groups. These compounds exhibit excellent fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield, making them potential candidates for Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Serotonin-3 (5-HT3) Receptor Antagonism

The study of benzothiazole derivatives extends into the exploration of serotonin-3 (5-HT3) receptor antagonists. Kuroita et al. (1996) synthesized and evaluated several 3-substituted 5-chloro-2-methoxybenzamides for their binding affinity to 5-HT3 receptors. This research aimed at discovering compounds with potent antagonistic activity against the 5-HT3 receptor, which is significant in the treatment of conditions like chemotherapy-induced nausea and vomiting. The findings suggest that certain derivatives can be more potent than existing 5-HT3 receptor antagonists, opening new avenues for therapeutic interventions (Kuroita, Sakamori, & Kawakita, 1996).

Antimicrobial Properties

The antimicrobial potential of benzothiazole derivatives, including those structurally related to N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide, has been investigated. Desai et al. (2013) synthesized a series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides and screened them for antibacterial and antifungal activity. These compounds exhibited inhibitory action against various strains of bacteria and fungi, suggesting their potential use in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).

properties

IUPAC Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2S/c1-9-12(17)7-8-13-14(9)18-16(22-13)19-15(20)10-3-5-11(21-2)6-4-10/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJKXOGBZZDCMSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide

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